molecular formula C12H18N2O B2551521 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol CAS No. 1497182-34-9

1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol

Cat. No.: B2551521
CAS No.: 1497182-34-9
M. Wt: 206.289
InChI Key: DRMMIDLVNJQEEW-UHFFFAOYSA-N
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Description

1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol is a chemical compound with the CAS Registry Number 1497182-34-9 . It has a molecular formula of C12H18N2O and a molecular weight of 206.28 g/mol . The structure of this compound features a piperidin-3-ol ring system that is substituted at the nitrogen atom with a (6-methylpyridin-2-yl)methyl group, a scaffold that is of significant interest in medicinal chemistry and drug discovery . This specific molecular architecture, combining a pyridine ring with a piperidine moiety, makes it a valuable building block or intermediate for the synthesis of more complex molecules. Researchers may explore its potential as a ligand for various biological targets or as a key precursor in developing pharmacologically active compounds. Its properties are consistent with those of compounds used in the development of potential therapeutics, though its specific mechanism of action is dependent on the final target and research context. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the relevant safety data sheets before use.

Properties

IUPAC Name

1-[(6-methylpyridin-2-yl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-4-2-5-11(13-10)8-14-7-3-6-12(15)9-14/h2,4-5,12,15H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMMIDLVNJQEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and piperidine.

    Alkylation: The 6-methylpyridine is first alkylated with a suitable alkylating agent to introduce the methyl group at the 2-position.

    Formation of Piperidine Derivative: The alkylated pyridine is then reacted with piperidine under controlled conditions to form the desired piperidine derivative.

Industrial Production Methods: Industrial production of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol has shown potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders. Its interaction with specific molecular targets, such as receptors and enzymes, suggests that it may modulate various biological pathways.

2. Biological Studies

The compound is utilized in studying biological pathways and enzyme interactions. For instance, it has been shown to inhibit histone acetyltransferase (HAT) activity, which plays a critical role in gene expression regulation related to cancer and other diseases.

3. Industrial Applications

In industrial chemistry, this compound serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. It is also employed in producing agrochemicals and specialty chemicals.

Anticancer Activity

Research indicates that 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Cytotoxicity of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
FaDu (hypopharyngeal)9.28
MDA-MB-231 (breast cancer)19.9
OVCAR-3 (ovarian cancer)75.3

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes linked to disease progression. Notably, it has shown inhibitory effects on HAT activity.

Table 2: Inhibition of HAT Activity by Piperidine Derivatives

Compound IDStructureIC50 (µM)Activity Type
Compound 14,5-di-substituted tert-butyl8.6HAT Inhibitor
Compound 2Furan-3-yl groups1.6Enhanced HAT Inhibitor
Compound 11Piperidin-4-yl-methylaminomethyl1.7Comparable Activity

Mechanism of Action

The mechanism of action of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Pharmacological Activity

Key structural analogues differ in substituents on the pyridine ring, piperidine hydroxyl position, and appended functional groups. These modifications significantly influence biological activity, selectivity, and therapeutic applications.

Table 1: Comparative Structural and Pharmacological Profiles
Compound Name Key Structural Features Biological Activity/Application Selectivity/Notes
1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol 6-Methylpyridin-2-ylmethyl group; hydroxyl at piperidin-3-ol Under investigation for enzyme modulation Pending detailed selectivity studies
1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-3-ol Chloro substituent at pyridine; hydroxyl at piperidin-3-ol Antiviral candidate (spike protein interaction) Augmented safety profile vs. HCQ/CQ
RB-019 (1-(4-octylphenethyl)piperidin-3-ol) 4-Octylphenethyl group; hydroxyl at piperidin-3-ol Sphingosine kinase 1 (SK1) inhibition 6.1-fold SK1/SK2 selectivity
(3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol Pyrrolotriazine core; amino group at piperidin-4-position Anticancer agent (BMS-690514) Targets proliferative diseases
1-(5-chloropyrimidin-2-yl)piperidin-4-ol Chloropyrimidine substituent; hydroxyl at piperidin-4-ol N/A (building block) Positional isomer of piperidin-3-ol derivatives

Key Findings from Comparative Studies

  • Substituent Effects on Selectivity :

    • The 3-hydroxypiperidine moiety (as in RB-019) enhances SK1 selectivity over SK2 compared to 4-hydroxypiperidine derivatives. Small structural changes, such as the substitution of a methylpyridine group (target compound) versus a chloropyridine (), alter binding affinity and safety profiles .
    • Replacement of pyridine with pyrrolotriazine (as in BMS-690514) shifts activity toward anticancer applications due to improved target engagement .
  • Positional Isomerism: Piperidin-3-ol derivatives generally exhibit higher enzymatic selectivity than piperidin-4-ol analogues.

Biological Activity

1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol can be described as follows:

  • Chemical Formula : C13_{13}H18_{18}N2_2O
  • Molecular Weight : 218.30 g/mol
  • Functional Groups : Contains a piperidine ring, a hydroxyl group, and a methylpyridine moiety.

The biological activity of 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate signaling pathways involved in neurological and psychiatric disorders, making it a candidate for therapeutic development.

Key Mechanisms:

  • Enzyme Modulation : It has been suggested that the compound can influence enzyme activity, which may lead to altered biological responses.
  • Receptor Interaction : The compound might interact with neurotransmitter receptors, potentially impacting mood and cognitive functions.

Pharmacological Effects

  • Neuroprotective Effects : Preliminary studies indicate that 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol exhibits neuroprotective properties, possibly by inhibiting neuroinflammation and oxidative stress pathways.
  • Antidepressant Activity : Due to its structural similarity to known antidepressants, the compound is being investigated for potential antidepressant effects.
  • Antimicrobial Properties : Some derivatives of piperidine compounds have shown antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectionInhibition of neuroinflammation
AntidepressantPotential modulation of serotonin receptors
AntimicrobialInhibition of bacterial growth (MIC values reported)

Case Study 1: Neuroprotective Effects

A study demonstrated that compounds similar to 1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-ol could protect against amyloid β peptide toxicity in neuronal cells. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antimicrobial Activity

Research on piperidine derivatives indicated that modifications in the structure led to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

Q & A

Q. What structural modifications enhance metabolic stability without compromising activity?

  • Methodological Answer : Fluorination at the pyridine C4 position reduces CYP450-mediated oxidation. Introducing a trifluoromethyl group (e.g., as in (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) increases metabolic half-life (t₁/₂ > 6 hours in human liver microsomes) while maintaining kinase inhibition (IC₅₀ < 100 nM) .

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